An In-depth Technical Guide to the Chemical Properties of 1-((2-Hydroxyethyl)amino)propan-2-ol
An In-depth Technical Guide to the Chemical Properties of 1-((2-Hydroxyethyl)amino)propan-2-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-((2-Hydroxyethyl)amino)propan-2-ol, with the CAS Registry Number 6579-55-1.[1] Aimed at researchers, scientists, and drug development professionals, this document collates available data on its characteristics, proposes a potential synthetic route and analytical methodologies, and discusses its likely applications based on structurally similar compounds.
Chemical Identity and Physical Properties
1-((2-Hydroxyethyl)amino)propan-2-ol is a secondary amino alcohol containing both primary and secondary hydroxyl groups. Its chemical structure confers properties that make it a candidate for a variety of chemical syntheses and applications.
Table 1: General and Computed Physical Properties of 1-((2-Hydroxyethyl)amino)propan-2-ol
| Property | Value | Source |
| Molecular Formula | C5H13NO2 | PubChem[2] |
| Molecular Weight | 119.16 g/mol | PubChem[2] |
| CAS Number | 6579-55-1 | ChemSrc[1] |
| IUPAC Name | 1-[(2-hydroxyethyl)amino]propan-2-ol | PubChem[2] |
| SMILES | CC(O)CNCCO | 1stsci.com[3] |
| XLogP3-AA (Computed) | -1.1 | PubChem[2] |
| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[2] |
| Rotatable Bond Count (Computed) | 4 | PubChem[2] |
| Exact Mass (Computed) | 119.094629 g/mol | PubChem[2] |
| Topological Polar Surface Area (Computed) | 52.5 Ų | PubChem[2] |
Note on Experimental Data:
It is critical to distinguish 1-((2-Hydroxyethyl)amino)propan-2-ol from the structurally similar but distinct compound, 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7). Much of the readily available experimental data, such as melting and boiling points, pertains to this tertiary amine. For clarity, this data is presented separately.
Table 2: Experimental Physical Properties of the Related Compound 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7)
| Property | Value | Source |
| Melting Point | 31.5-36 °C | Sigma-Aldrich[4] |
| Boiling Point | 145 °C at 0.6 mmHg | Sigma-Aldrich[4] |
| Density | 1.079 g/mL at 25 °C | Sigma-Aldrich[4] |
| Flash Point | 113 °C (closed cup) | Sigma-Aldrich[4] |
Proposed Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of 1-((2-Hydroxyethyl)amino)propan-2-ol can likely be achieved by the reaction of 1-amino-2-propanol with ethylene oxide. In this reaction, the amino group of 1-amino-2-propanol acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired product.
Proposed Experimental Protocol
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Reaction Setup: In a well-ventilated fume hood, a flask equipped with a stirrer, thermometer, and a gas inlet is charged with 1-amino-2-propanol. The flask is cooled in an ice bath.
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Addition of Ethylene Oxide: Ethylene oxide is carefully introduced into the reaction vessel as a gas or a cooled liquid. The reaction is exothermic and the temperature should be carefully controlled.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
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Workup: Once the reaction is complete, any unreacted ethylene oxide is removed by purging with an inert gas. The crude product is then subjected to purification.
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Purification: Purification can be achieved by vacuum distillation to remove any remaining starting material and byproducts. The purity of the final product should be assessed by analytical methods.
Analytical Methodologies
A definitive, validated analytical method for 1-((2-Hydroxyethyl)amino)propan-2-ol is not widely published. However, standard techniques for the analysis of amino alcohols can be adapted.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and purity assessment. PubChem provides references to ¹H and ¹³C NMR spectra for this compound.[2]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, namely the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. PubChem also references IR spectra for this compound.[2]
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Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Chromatographic Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the hydroxyl and amino groups, derivatization might be necessary to improve volatility and peak shape.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification and purity determination of the compound. A reversed-phase column with a suitable mobile phase, likely a mixture of water, acetonitrile, and an acid modifier, could be employed for separation.
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-((2-Hydroxyethyl)amino)propan-2-ol is dictated by its functional groups: a secondary amine and two hydroxyl groups. These groups allow for a range of chemical transformations.
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Amine Reactivity: The secondary amine can undergo reactions such as acylation, alkylation, and salt formation.
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Hydroxyl Reactivity: The primary and secondary hydroxyl groups can be esterified, etherified, or oxidized.
While specific applications for 1-((2-Hydroxyethyl)amino)propan-2-ol are not extensively documented, its structural similarity to 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol suggests potential uses in several industrial areas:
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Curing Agent for Epoxy Resins: Amino alcohols are known to act as accelerators or curing agents in epoxy resin systems.[5]
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Intermediate in Chemical Synthesis: Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]
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Component in Surfactants and Emulsifiers: The combination of hydrophilic hydroxyl groups and a nitrogen atom suggests it could be used in the formulation of surfactants and emulsifiers.[5]
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Corrosion Inhibitor: Amino alcohols are often used as corrosion inhibitors in various industrial applications.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-((2-Hydroxyethyl)amino)propan-2-ol is classified as follows:
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
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Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-((2-Hydroxyethyl)amino)propan-2-ol is a versatile chemical with potential applications in various fields. While there is a notable lack of publicly available experimental data for its physical properties and detailed, validated protocols for its synthesis and analysis, this guide provides a summary of the available computed data and proposes logical methodologies based on established chemical principles. Further research is needed to fully characterize this compound and explore its potential in drug development and other scientific disciplines. Researchers are advised to exercise caution and verify all properties and procedures experimentally.
